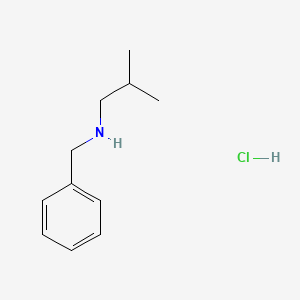

Benzylisobutylamine hydrochloride

Übersicht

Beschreibung

Benzylisobutylamine hydrochloride, also known as N-benzyl-2-methylpropan-1-amine hydrochloride, is a chemical compound with the molecular formula C11H18ClN . It has a molecular weight of 199.72 g/mol . It’s a derivative of benzylamine, which is an organic compound consisting of a benzyl group attached to an amine functional group .

Molecular Structure Analysis

The molecular structure of Benzylisobutylamine hydrochloride can be represented by the canonical SMILES string CC(C)CNCC1=CC=CC=C1.Cl . This indicates that the molecule consists of a benzyl group (C6H5CH2), an isobutyl group (C4H9), and an amine group (NH2), along with a chloride ion (Cl-).

Wissenschaftliche Forschungsanwendungen

Autonomic Pharmacology

A study by Myerson and Thau (1937) explored the reactions of various organs to different drugs, including benzylisobutylamine, as part of a comprehensive research plan. This study focused on the eye but also covered other organs like the urinary bladder and the heart. Benzylisobutylamine was examined alongside other drugs like atropine and mecholyl (Myerson & Thau, 1937).

Synthesis of Amino Alcohols

Narasaka, Yamazaki, and Ukaji (1984) researched the treatment of acyclic β-hydroxy ketones with O-benzylhydroxylamine hydrochloride. This study detailed a method for producing syn-1,3-amino alcohols in a highly stereoselective manner, which is significant for chemical synthesis applications (Narasaka, Yamazaki, & Ukaji, 1984).

Inhibitory Effects on Neutrophils

Yoshida, Sotomatsu, Tanaka, and Hirai (1994) evaluated the effect of 4-(2-benzylphenoxy)-N-methylbutylamine hydrochloride (bifemelane hydrochloride) on superoxide production by human neutrophils. This research is relevant in understanding how certain compounds can affect inflammatory responses in the human body (Yoshida, Sotomatsu, Tanaka, & Hirai, 1994).

Regioselective Synthesis of Isoxazoles

Raghava, Parameshwarappa, Acharya, Swaroop, Rangappa, and Ila (2014) developed efficient routes for the synthesis of 3,5-bis(het)arylisoxazoles with complementary regioselectivity. This research is important for the synthesis of isoxazoles, a class of heterocyclic compounds with various applications in chemistry (Raghava et al., 2014).

Biological Importance in Antiseptics

Manthiri, George, Ramalingam, and Aarthi (2019) explored the biological importance of O-Benzyl hydroxylamine, an antiseptic drug, using spectroscopic and theoretical tools. This research provides insight into the drug's structural and vibrational characteristics, contributing to our understanding of its biological significance (Manthiri, George, Ramalingam, & Aarthi, 2019).

Spectrophotometric Reagents for Vanadium

Majumdar and Das (1966) described the use of various aromatic hydroxylamines, including benzoyl hydroxylamine, as spectrophotometric reagents for determining vanadium. This research is valuable for analytical chemistry, especially in the measurement of trace elements (Majumdar & Das, 1966).

Synthesis from Polyvinyl Alcohol

Qian (2013) reported the synthesis of O-benzylhydroxylamine hydrochloride from polyvinyl alcohol alcoholysis liquor. This method demonstrates an innovative approach to synthesizing this compound, highlighting its potential industrial applications (Qian, 2013).

Wirkmechanismus

Mode of Action

It is known that the compound has weak basic properties and can react with acids to form corresponding salts .

Biochemical Pathways

It is used in organic synthesis as a reagent or intermediate, participating in various organic synthesis reactions, such as the synthesis of aromatic compounds, oximes, and hydrazine derivatives .

Action Environment

The action of N-Benzyl-2-methylpropan-1-amine hydrochloride can be influenced by environmental factors . It is a white solid that is soluble in alcohols and solvents but insoluble in water . It should be stored in a dry, cool place, away from light . Proper personal protective equipment, such as chemical safety goggles and gloves, should be worn when handling this compound . Good ventilation conditions should be maintained during operation .

Eigenschaften

IUPAC Name |

N-benzyl-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-10(2)8-12-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAPRFYNBAHLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946290 | |

| Record name | N-Benzyl-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-methylpropan-1-amine hydrochloride | |

CAS RN |

23530-81-6 | |

| Record name | Benzenemethanamine, N-(2-methylpropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023530816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-2-methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

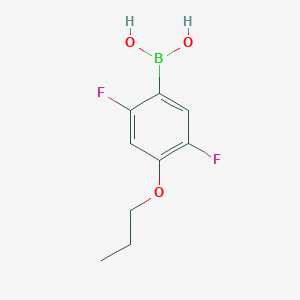

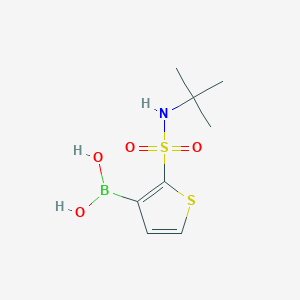

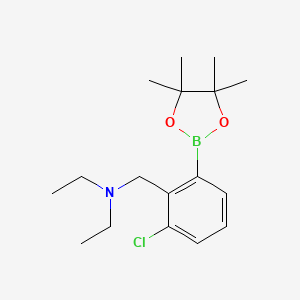

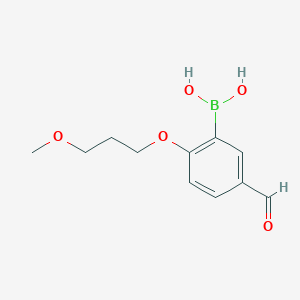

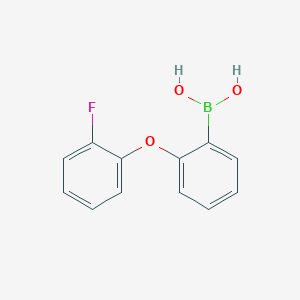

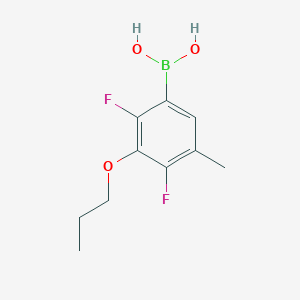

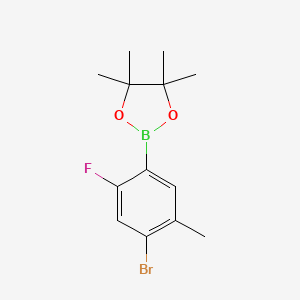

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid](/img/structure/B3060245.png)

![3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060258.png)

![Propyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B3060268.png)